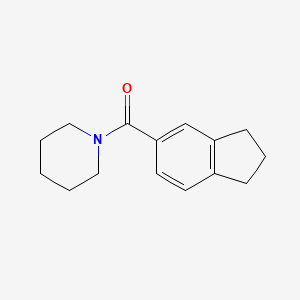
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It belongs to the class of synthetic opioids that are structurally similar to morphine but have different pharmacological properties. AH-7921 has been used in scientific research to better understand the mechanisms of opioid receptor activation and to develop new treatments for pain management.
作用机制
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine works by binding to the μ-opioid receptor in the brain and spinal cord, which leads to the activation of a cascade of signaling pathways. This activation results in the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine also activates the reward pathway in the brain, which leads to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has been found to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, it has been found to have less potential for addiction and abuse compared to other opioids. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has also been found to have a shorter duration of action compared to other opioids, which makes it a promising candidate for the development of new treatments for pain management.
实验室实验的优点和局限性
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has several advantages for use in lab experiments. It is a selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptor activation. It also has less potential for addiction and abuse compared to other opioids, which makes it a safer alternative for use in lab experiments. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has limitations, including the potential for respiratory depression and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine in scientific research. One potential direction is the development of new treatments for pain management that have less potential for addiction and abuse. Another potential direction is the study of the mechanisms of opioid receptor activation to better understand the pathways involved in pain signaling. Additionally, 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine may be used as a tool for the development of new drugs that target the μ-opioid receptor.
合成方法
The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine involves the reaction of piperidine with 2,3-dihydroindene-5-carboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine.
科学研究应用
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has been used in scientific research to study the mechanisms of opioid receptor activation. It has been found to be a selective agonist of the μ-opioid receptor, which is the primary target for opioid analgesics. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has also been used in the development of new treatments for pain management, as it has been found to have less potential for addiction and abuse compared to other opioids.
属性
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-9-2-1-3-10-16)14-8-7-12-5-4-6-13(12)11-14/h7-8,11H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVDYQHEDJUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)

![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)

